1-((Piperidin-4-yloxy)methyl)cyclopropanol
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Overview
Description
1-((Piperidin-4-yloxy)methyl)cyclopropanol is a compound that features a cyclopropanol ring attached to a piperidine moiety via a methylene bridge
Preparation Methods
The synthesis of 1-((Piperidin-4-yloxy)methyl)cyclopropanol typically involves the reaction of piperidine derivatives with cyclopropanol intermediates. One common method includes the use of piperidine and cyclopropanol in the presence of a base to facilitate the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
1-((Piperidin-4-yloxy)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((Piperidin-4-yloxy)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-((Piperidin-4-yloxy)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. Additionally, the cyclopropanol ring may contribute to the compound’s overall stability and reactivity, enhancing its efficacy in various applications .
Comparison with Similar Compounds
1-((Piperidin-4-yloxy)methyl)cyclopropanol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in medicinal chemistry for their pharmacological properties.
Cyclopropanol derivatives: These compounds feature the cyclopropanol ring and are known for their unique reactivity and stability.
Unique Features:
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(piperidin-4-yloxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9(3-4-9)7-12-8-1-5-10-6-2-8/h8,10-11H,1-7H2 |
InChI Key |
MFZYQQCPJZXTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2(CC2)O |
Origin of Product |
United States |
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